Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

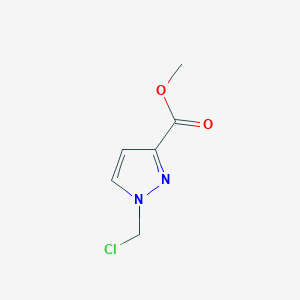

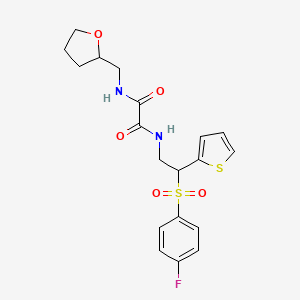

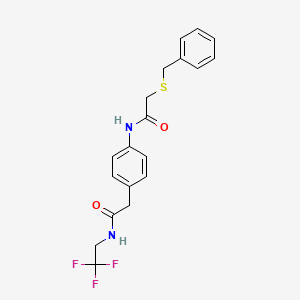

Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a chemical compound with the molecular formula C19H21NO4. It is produced by MATRIX SCIENTIFIC .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is based on its molecular formula, C19H21NO4. For a more detailed analysis, crystallographic studies would be needed .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

- Ethyl 4-(5-benzoyl-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative of the compound , has been synthesized using Vilsmeier reagents, highlighting its potential in organic synthesis and chemical structure studies (Hai-wei, 2013).

Spectroscopy Analysis

- The spectroscopic analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, has been conducted using various techniques, providing insights into its molecular structure and potential applications in spectroscopy (Singh, Kumar, Tiwari, & Rawat, 2013).

Pharmacological Synthesis

- Research on synthesizing potential metabolites of related compounds demonstrates the compound's relevance in pharmacological research and the development of new pharmaceutical agents (Sunthankar, Berlin, Nelson, Thorne, Geno, Archer, Rolf, & Bartels, 1993).

Hydrogen-Bonding Patterns

- Studies on derivatives of 2,4-dimethylpyrrole, closely related to the compound , provide insights into hydrogen-bonding patterns, crucial for understanding intermolecular interactions in materials and pharmaceuticals (Senge & Smith, 2005).

Quantum Chemical Approaches

- Quantum chemical approaches have been used to study derivatives of this compound, like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing valuable data for the development of new heterocyclic compounds and non-linear optical materials (Singh, Rawat, & Sahu, 2014).

Fluorescent Probes

- Novel fluorescent probes based on 1,2,5-triphenylpyrrole derivatives have been developed for the quantitative detection of low levels of carbon dioxide, showcasing the compound's applicability in environmental monitoring and medical applications (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).

Antioxidant Activity

- The synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, structurally similar to the compound of interest, and its derivatives show remarkable antioxidant activity, indicating potential in developing new antioxidants (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Eigenschaften

IUPAC Name |

ethyl 4-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-6-24-19(23)15-7-9-16(10-8-15)20-11(2)17(13(4)21)18(12(20)3)14(5)22/h7-10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWHZLONQIOJQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B2572565.png)

![N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2572566.png)

![3-methyl-2-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2572570.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2572572.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2572574.png)

![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2572576.png)